molecular formula C14H16N2O3 B1525951 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1305938-51-5

4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B1525951
CAS No.: 1305938-51-5
M. Wt: 260.29 g/mol
InChI Key: KSEHZKAQRMOVSU-UHFFFAOYSA-N
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Description

“4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It has gained considerable attention in scientific research due to its unique physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C14H16N2O3 and a molecular weight of 260.29 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Antibacterial Applications

The compound 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid and its analogs have been extensively studied for their synthesis methodologies and potential applications in antibacterial and antitubercular therapies. Notably, a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derivatives, including 1,3,4-oxadiazoles, were synthesized and shown to possess significant antibacterial and antitubercular activities. These compounds were evaluated against various Gram-positive and Gram-negative bacteria, demonstrating very good activities, particularly against Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Antimycobacterial and Cytotoxic Applications

Further research into pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles, highlighted their antimicrobial and antimycobacterial properties. Among these compounds, specific derivatives displayed promising anti-tubercular activity, with further assessments revealing their non-cytotoxic concentrations against mammalian cell lines. This suggests a therapeutic potential in treating tuberculosis while minimizing cytotoxic risks (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Corrosion Inhibition Applications

The study of 1,3,4-oxadiazole derivatives extended into the field of materials science, where such compounds were synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. The findings revealed that these derivatives act as effective corrosion inhibitors, forming protective layers on the metal surface, and demonstrating their utility in extending the life and durability of metal components in corrosive conditions (Ammal, Prajila, & Joseph, 2018).

Apoptosis Induction in Cancer Therapy

In cancer research, the application of 1,2,4-oxadiazole derivatives, specifically in the development of apoptosis inducers, has been explored through a chemical genetics approach. This involved the identification of small molecules capable of inducing apoptosis in cancer cells, leading to the discovery of compounds with potential anticancer activities. Through medicinal chemistry and biological studies, compounds exhibiting apoptosis-inducing activities were identified, offering insights into new therapeutic strategies for cancer treatment (Cai, Drewe, & Kasibhatla, 2006).

Properties

IUPAC Name

4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-4-6-10(7-5-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHZKAQRMOVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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